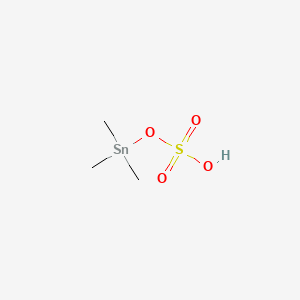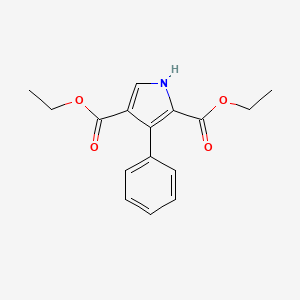
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, diethyl ester is a chemical compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This particular compound is distinguished by the presence of two carboxylic acid groups at positions 2 and 4, a phenyl group at position 3, and two ethyl ester groups.
準備方法
The synthesis of 1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, diethyl ester typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrrole precursor with phenyl-substituted reagents under controlled conditions. The reaction is often catalyzed by acids or bases, and the resulting product is purified through recrystallization or chromatography. Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.
Substitution: The phenyl group and ester groups can participate in substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, diethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
1H-Pyrrole-2,4-dicarboxylic acid, 3-phenyl-, diethyl ester can be compared to other pyrrole derivatives, such as:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: This compound has methyl groups instead of a phenyl group, leading to different chemical and biological properties.
1H-Pyrrole-2,4-dicarboxylic acid, 3-ethyl-, diethyl ester: The presence of an ethyl group instead of a phenyl group results in variations in reactivity and applications. The uniqueness of this compound lies in its phenyl group, which imparts distinct chemical and biological characteristics compared to its analogs.
特性
CAS番号 |
64793-76-6 |
|---|---|
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC名 |
diethyl 3-phenyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-3-20-15(18)12-10-17-14(16(19)21-4-2)13(12)11-8-6-5-7-9-11/h5-10,17H,3-4H2,1-2H3 |
InChIキー |
FCBJXSYXEJUMRB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC(=C1C2=CC=CC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


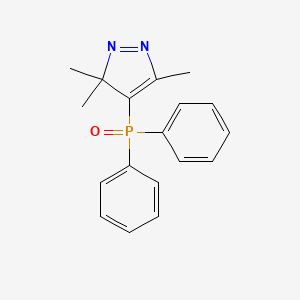
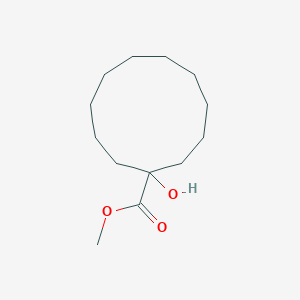
![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
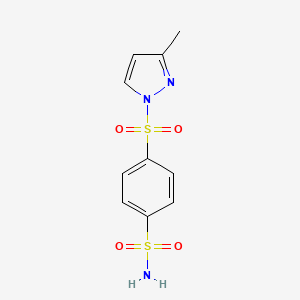
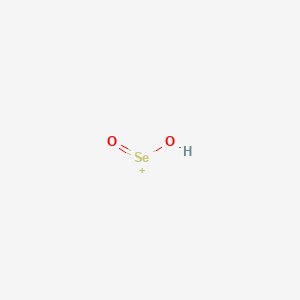


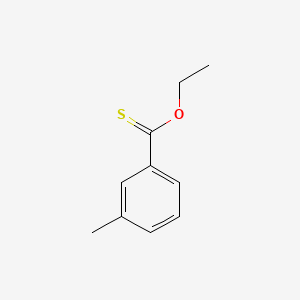
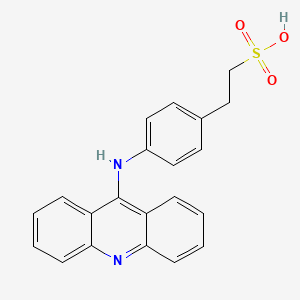
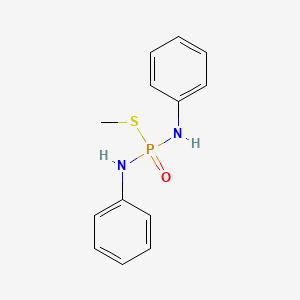
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
methyl}thymidine](/img/structure/B14489555.png)
